molecular formula Al7Ni6 B14259936 CID 78061520

CID 78061520

Cat. No.: B14259936
M. Wt: 541.03 g/mol
InChI Key: RHJWJAONXPHAOF-UHFFFAOYSA-N
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Description

CID 78061520 is a unique identifier assigned by PubChem, a comprehensive chemical database that catalogs compounds with detailed structural, physicochemical, and bioactivity data . For example, CID 6167 (Colchicine) and CID 72326 (Betulin) in and illustrate how PubChem entries standardize compound information, including 2D/3D structures, spectral data, and associated research . If this compound were analogous to these entries, its introduction would follow similar reporting standards, including synthesis protocols, purity validation (e.g., via LC-MS or NMR), and pharmacological relevance .

Properties

Molecular Formula

Al7Ni6

Molecular Weight

541.03 g/mol

InChI

InChI=1S/7Al.6Ni

InChI Key

RHJWJAONXPHAOF-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061520 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended use.

Chemical Reactions Analysis

Types of Reactions

CID 78061520 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the properties of the compound.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific reaction conditions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity.

Scientific Research Applications

CID 78061520 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061520 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The exact mechanism of action is often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061520, a comparative analysis would involve structural analogs, functional groups, and bioactivity profiles. Below is a framework for such a comparison, derived from methodologies in the provided evidence:

Structural Comparison

and demonstrate how PubChem CIDs are used to compare structural features of related compounds. For instance:

  • Betulin derivatives (CID 72326, CID 10153267) share a triterpenoid backbone but differ in functionalization (e.g., hydroxylation vs. caffeoylation) .
  • Colchicine (CID 6167) has a tropolone ring system distinct from other alkaloids .

A hypothetical comparison for this compound could involve:

Compound (CID) Core Structure Functional Groups Molecular Weight (Da)
This compound [Hypothetical scaffold] [e.g., hydroxyl, amine] [Value]
Closest Analog (CID X) [Scaffold] [Functional groups] [Value]

Analytical Techniques

Mass spectrometry (MS) and collision-induced dissociation (CID) are critical for structural elucidation:

  • highlights LC-ESI-MS with in-source CID to differentiate ginsenoside isomers (e.g., Rf vs. F11) .
  • compares CID and HCD fragmentation patterns for sulfonamides, noting HCD’s superior resolution for high-energy fragments .

For this compound, similar workflows would apply:

  • MS/MS Fragmentation : Compare CID-generated fragments (e.g., m/z ratios) to analogs to infer structural motifs.
  • Chromatographic Behavior : Retention times in HPLC/GC-MS (as in ) could indicate polarity and stability .

Pharmacological and Functional Comparison

and use "CID" to denote chemotherapy-induced diarrhea, but this acronym differs from PubChem’s usage. However, their methodologies for comparing therapeutic outcomes (e.g., efficacy of herbal compounds) could inform bioactivity studies for this compound:

  • Bioassay Data : Compare IC₅₀ values or binding affinities against targets (e.g., enzymes, receptors).
  • Toxicity Profiles : Contrast LD₅₀ or adverse effect rates with structurally related compounds.

Data Gaps and Limitations

The provided evidence lacks explicit data on this compound, necessitating reliance on analogous studies. Key limitations include:

Structural Ambiguity : Without a defined structure, comparisons remain speculative.

Absence of Bioactivity Data: Pharmacokinetic or mechanistic insights cannot be inferred.

Technological Variability: MS/MS workflows (e.g., CID vs. ETD in ) may yield inconsistent results across labs .

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